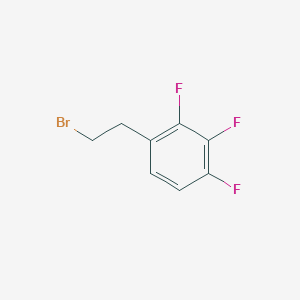

1-(2-Bromoethyl)-2,3,4-trifluorobenzene

Description

Significance of Polyfluorinated Aromatic Systems in Chemical Synthesis

Polyfluorinated aromatic systems are crucial building blocks in modern organic chemistry, primarily due to the unique and powerful effects of fluorine substitution. The incorporation of multiple fluorine atoms onto an aromatic ring dramatically alters the molecule's electronic properties, stability, and intermolecular interactions. chinesechemsoc.orgresearchgate.net Fluorine's high electronegativity creates strong carbon-fluorine bonds, which can enhance the thermal and metabolic stability of a compound. chinesechemsoc.org This is particularly valuable in pharmaceutical development, where preventing rapid degradation by metabolic processes is a key challenge. ontosight.ai

Furthermore, the presence of fluorine can modify a molecule's lipophilicity, which affects its ability to cross biological membranes, and can influence its binding affinity to target proteins. chinesechemsoc.org In materials science, polyfluorinated aromatic compounds are utilized in the creation of high-performance polymers, liquid crystals, and other advanced materials, owing to their unique electronic and physical characteristics. researchgate.netnih.gov Consequently, molecules that can deliver these fluorinated motifs are in high demand.

Role of Bromoethyl Moieties as Strategic Functional Handles

The bromoethyl group (-CH₂CH₂Br) serves as a highly effective "functional handle" in organic synthesis. chemicalbook.com The bromine atom is an excellent leaving group, making the bromoethyl moiety susceptible to a wide range of nucleophilic substitution reactions. ontosight.aisci-hub.senih.gov This reactivity allows chemists to readily attach the entire 2-(2,3,4-trifluorophenyl)ethyl fragment to other molecules, such as amines, alcohols, thiols, and carbanions.

This versatility makes compounds like 1-(2-Bromoethyl)-2,3,4-trifluorobenzene valuable intermediates for constructing more complex molecular frameworks. chemicalbook.com The two-carbon ethyl spacer provides flexibility compared to a direct bond to the aromatic ring, which can be crucial for achieving the desired conformation in the final product, for instance, in the design of pharmacologically active molecules. The reliable and well-understood reactivity of the bromoethyl group provides a robust and strategic tool for molecular elaboration. researchgate.net

Current Research Landscape and Future Directions for this compound

While this compound is a specialized research chemical, its potential applications are significant, positioning it at the intersection of organofluorine and medicinal chemistry. The current research landscape for this compound is primarily focused on its use as a synthetic intermediate to create novel molecules with tailored properties.

Detailed Research Findings and Applications:

Pharmaceutical Synthesis: A primary application lies in the synthesis of new drug candidates. The 2,3,4-trifluorophenyl group can be incorporated into scaffolds for various therapeutic targets. The specific substitution pattern of the fluorine atoms can be exploited to fine-tune receptor binding or to block specific sites of metabolism, potentially leading to drugs with improved efficacy and pharmacokinetic profiles.

Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to develop new herbicides, pesticides, and fungicides with enhanced potency and environmental stability. chinesechemsoc.org This compound serves as a precursor to active ingredients that benefit from the properties of the trifluorinated ring.

Materials Science: In materials science, this compound can be used to synthesize fluorinated polymers and other materials. These materials often exhibit desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics, making them suitable for applications in electronics and advanced coatings. oup.com

Future Directions:

The future for this compound is geared towards more sophisticated and sustainable synthetic methodologies. numberanalytics.com There is growing interest in developing catalytic methods for C-H activation and cross-coupling reactions, which could provide more efficient pathways to utilize this building block. cas.cn Furthermore, as our understanding of the "fluorine effect" in biological systems deepens, there will be an increasing demand for precisely fluorinated building blocks like this one to explore structure-activity relationships in drug design. springernature.commdpi.com Its application in the development of probes for medical imaging, such as Positron Emission Tomography (PET), also represents a promising avenue for future research. researchgate.net

Propriétés

IUPAC Name |

1-(2-bromoethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZDQVMPZAEHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCBr)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277864 | |

| Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887586-25-6 | |

| Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromoethyl 2,3,4 Trifluorobenzene

Established Synthetic Pathways for Aryl Bromoethyl Fluorinated Compounds

Traditional synthetic routes to aryl bromoethyl fluorinated compounds often rely on multi-step sequences involving classical organic reactions. These pathways, while established, may sometimes be limited by issues of regioselectivity and functional group tolerance.

Direct Bromination Strategies from Trifluorobenzene Precursors

Direct bromination of a trifluorobenzene precursor is a potential, albeit challenging, route. The regiochemical outcome of electrophilic aromatic substitution on a trifluorinated benzene (B151609) ring is governed by the directing effects of the fluorine atoms. Fluorine is an ortho-, para-directing deactivator. In the case of 1,2,3-trifluorobenzene (B74907), the starting material for the target molecule, the positions are not equivalent, leading to potential isomer formation.

A representative example of direct bromination on a related compound is the synthesis of 1-bromo-2,4,5-trifluorobenzene (B152817) from 1,2,4-trifluorobenzene. google.com This process involves the use of liquid bromine in the presence of a catalyst, such as iron powder, and a radical initiator like azobisisobutyronitrile (AIBN) in an organic solvent. google.com

Table 1: Example of Direct Bromination of a Trifluorobenzene Derivative

| Precursor | Reagents | Catalyst/Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 1,2,4-Trifluorobenzene | Liquid Bromine | Iron powder, AIBN | Carbon tetrachloride or Chloroform | 43-102 | google.com |

Applying this to 1,2,3-trifluorobenzene to obtain 1-(2-Bromoethyl)-2,3,4-trifluorobenzene directly in one step is not feasible. A bromoethyl group cannot be introduced via direct bromination. Instead, a two-step process involving Friedel-Crafts acylation followed by reduction and bromination would be a more plausible, though still potentially complex, approach under this category.

Derivatization from Related Halogenated Precursors (e.g., chloromethyl analogs)

A common strategy in organic synthesis is the conversion of one functional group into another. In this context, a plausible route to this compound could involve the derivatization of a precursor that already contains the trifluorobenzene core and a two-carbon side chain. For instance, if a corresponding alcohol, 2-(2,3,4-trifluorophenyl)ethanol, were available, it could be converted to the desired bromoethyl compound.

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic chemistry. A general method for such a conversion is treatment with hydrogen bromide (HBr) in the presence of a strong acid like sulfuric acid. prepchem.com

Table 2: General Reaction for Conversion of Phenyl Ethanol to Phenyl Ethyl Bromide

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Phenylethanol | HBr, H₂SO₄ | Reflux | (2-Bromoethyl)benzene | prepchem.com |

This approach is contingent on the availability of the precursor alcohol, which would itself require a separate synthesis.

Multistep Synthesis Routes for this compound

Given the challenges of direct functionalization, multistep synthetic sequences are often the most practical approach for preparing specifically substituted aromatic compounds. libretexts.org A logical multistep synthesis of this compound could commence with a Friedel-Crafts acylation of 1,2,3-trifluorobenzene with bromoacetyl chloride. The resulting α-bromo ketone can then be reduced to the corresponding alcohol, which is subsequently converted to the target bromoethyl compound.

An alternative multistep approach could involve the homologation of a trifluorobenzaldehyde. For example, a Wittig reaction with a suitable phosphonium (B103445) ylide could introduce the two-carbon side chain, which could then be further manipulated. These multistep processes, while potentially lengthy, offer greater control over the final structure. semanticscholar.orgbeilstein-journals.org

Table 3: Plausible Multistep Synthetic Route

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2,3-Trifluorobenzene | Bromoacetyl chloride, AlCl₃ | 2-Bromo-1-(2,3,4-trifluorophenyl)ethan-1-one |

| 2 | 2-Bromo-1-(2,3,4-trifluorophenyl)ethan-1-one | NaBH₄ | 2-Bromo-1-(2,3,4-trifluorophenyl)ethan-1-ol |

| 3 | 2-Bromo-1-(2,3,4-trifluorophenyl)ethan-1-ol | HBr/H₂SO₄ or PBr₃ | 1-(1,2-Dibromoethyl)-2,3,4-trifluorobenzene |

| 4 | 1-(1,2-Dibromoethyl)-2,3,4-trifluorobenzene | Zn, H⁺ | This compound |

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods. These novel approaches often involve the use of transition metal catalysis and aim to overcome the limitations of classical methods.

Catalytic Methods for C-Br Bond Formation in Fluorinated Arenes

The formation of carbon-bromine (C-Br) bonds is a cornerstone of organic synthesis. While traditional methods often rely on stoichiometric brominating agents, recent research has focused on the development of catalytic methods. rsc.org Copper-catalyzed reactions, for example, have shown promise in the formation of C-Br bonds. rsc.org These methods can offer milder reaction conditions and improved functional group tolerance.

The direct catalytic bromoethylation of a fluorinated arene is a challenging but desirable transformation. Research into the catalytic activation of C-F bonds for subsequent functionalization is an active area, which could eventually lead to more direct routes to compounds like this compound. researchgate.netmdpi.comnih.gov Nickel and palladium complexes are often employed for the activation of strong C-F bonds. mdpi.com

Regioselective Synthesis of Fluorinated Bromoethylbenzenes

Achieving high regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds. mdpi.com Modern synthetic strategies often employ directing groups or specialized reagents to control the position of incoming substituents. For instance, boron-directed cycloaddition reactions have emerged as a powerful tool for the regioselective synthesis of substituted aromatic compounds, including those containing fluorine. nih.govwhiterose.ac.uk

While not yet specifically applied to the synthesis of this compound, these advanced methodologies highlight the direction of current research. The development of regioselective methods for the introduction of a bromoethyl group onto a pre-existing trifluorobenzene core, or the construction of the substituted aromatic ring with the desired substitution pattern from the outset, are promising avenues for future synthetic efforts. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is crucial in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency. While specific studies on the green synthesis of this compound are not documented, general principles can be hypothetically applied to its potential synthetic routes.

Development of Sustainable Reaction Conditions and Solvents

The development of sustainable reaction conditions would focus on reducing energy consumption, utilizing safer solvents, and employing catalytic methods. For a potential synthesis of this compound, which could hypothetically involve the bromoethylation of 1,2,3-trifluorobenzene or the transformation of a corresponding alcohol, several green chemistry strategies could be envisioned.

Potential Sustainable Approaches:

| Strategy | Description |

| Alternative Solvents | Replacing hazardous organic solvents like chlorinated hydrocarbons or aprotic polar solvents with greener alternatives such as supercritical fluids (e.g., scCO₂), ionic liquids, or bio-based solvents could significantly reduce the environmental footprint. |

| Energy Efficiency | The use of microwave-assisted synthesis or flow chemistry could potentially reduce reaction times and energy consumption compared to conventional batch heating methods. |

| Catalysis | Employing catalytic rather than stoichiometric reagents can minimize waste. For instance, a catalytic process for introducing the bromoethyl group would be preferable to a method requiring molar equivalents of a hazardous reagent. |

Evaluation of Atom Economy and Process Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

Without a defined and documented synthetic route for this compound, a specific calculation of atom economy is not possible. However, for any potential synthesis, the goal would be to maximize the incorporation of atoms from the starting materials into the product molecule.

General Process Efficiency Metrics:

| Metric | Description |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% |

| E-Factor | Total waste (kg) / Product (kg) |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) |

A high atom economy and low E-factor and PMI are indicative of a more environmentally benign and efficient process.

Challenges in Industrial Scale-Up and Manufacturing Process Optimization

The industrial scale-up of any chemical process presents a unique set of challenges that must be addressed to ensure safety, efficiency, and economic viability. For a compound like this compound, several potential challenges can be anticipated based on the chemistry of related halogenated and fluorinated aromatic compounds.

Anticipated Industrial Scale-Up Challenges:

| Challenge | Description |

| Reagent Handling and Safety | The use of hazardous reagents such as bromine or strong acids at an industrial scale requires robust safety protocols and specialized equipment to manage risks of exposure and accidental release. |

| Thermal Management | Many reactions, particularly those involving halogenation or Friedel-Crafts type alkylations, can be highly exothermic. Effective heat management is critical to prevent runaway reactions and ensure product quality. |

| Corrosion | The use of acidic reagents or the generation of acidic byproducts (e.g., HBr) can lead to corrosion of standard manufacturing equipment, potentially requiring the use of specialized and more expensive materials of construction. |

| Purification | Achieving high purity of the final product on a large scale can be challenging. The removal of isomers, unreacted starting materials, and byproducts may require energy-intensive distillation or crystallization processes. |

| Waste Management | The treatment and disposal of waste streams, including spent acids, organic solvents, and byproducts, must be handled in an environmentally responsible and cost-effective manner. |

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing cost and environmental impact. Methodologies such as Design of Experiments (DoE) are often employed to systematically optimize these parameters.

Reactivity and Reaction Mechanisms of 1 2 Bromoethyl 2,3,4 Trifluorobenzene

Nucleophilic Substitution Reactions at the Bromoethyl Group

The bromoethyl moiety of 1-(2-bromoethyl)-2,3,4-trifluorobenzene serves as a primary site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic due to the high electronegativity of the bromine atom, making it a target for various nucleophiles.

The reaction at the primary alkyl halide of the bromoethyl group predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (the leaving group). masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemical configuration if the carbon were a chiral center. libretexts.org

The transition state of the SN2 reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the axial positions, 180° from each other. masterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the substrate, this compound, and the attacking nucleophile. masterorganicchemistry.com The primary nature of the carbon atom bearing the bromine atom favors the SN2 mechanism, as there is minimal steric hindrance to impede the approach of the nucleophile. masterorganicchemistry.com Theoretical studies and symmetry analyses of molecular orbitals have further elucidated the SN2 mechanism, showing that the reaction is facilitated by the transfer of electrons from the nucleophile's highest occupied molecular orbital (HOMO) to the antibonding C-Br orbital (LUMO) of the substrate. semanticscholar.org

The versatility of the bromoethyl group allows it to react with a wide array of nucleophiles, leading to the formation of diverse derivatives. The efficiency of these reactions depends on the strength and steric properties of the nucleophile.

Common Nucleophiles and Their Products:

Hydroxide and Alkoxides (e.g., RO⁻): These strong nucleophiles readily displace the bromide to form alcohols and ethers, respectively.

Cyanide (CN⁻): Reaction with cyanide salts yields the corresponding nitrile, extending the carbon chain by one atom.

Azide (N₃⁻): Azide ions react to form alkyl azides, which are useful precursors for the synthesis of amines.

Amines (e.g., RNH₂): Primary and secondary amines can act as nucleophiles to produce substituted amines.

Thiolates (RS⁻): These are excellent nucleophiles and react efficiently to form thioethers.

The primary limitation of these reactions is the potential for competing elimination (E2) reactions, especially when using sterically hindered or strongly basic nucleophiles. However, given the primary nature of the substrate, substitution is generally the major pathway.

Nucleophilic displacement of the bromide is a powerful tool for functional group interconversion, enabling the synthesis of a variety of compounds from a single precursor. The table below illustrates several key transformations.

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

|---|---|---|---|

| Hydroxide | NaOH | Alcohol | 2-(2,3,4-Trifluorophenyl)ethanol |

| Alkoxide | NaOCH₃ | Ether | 1-(2-Methoxyethyl)-2,3,4-trifluorobenzene |

| Cyanide | NaCN | Nitrile | 3-(2,3,4-Trifluorophenyl)propanenitrile |

| Azide | NaN₃ | Azide | 1-(2-Azidoethyl)-2,3,4-trifluorobenzene |

| Ammonia | NH₃ | Primary Amine | 2-(2,3,4-Trifluorophenyl)ethanamine |

| Thiolate | NaSCH₃ | Thioether | 1-(2-(Methylthio)ethyl)-2,3,4-trifluorobenzene |

Electrophilic Aromatic Substitution Reactions on the Trifluorobenzene Ring

Electrophilic aromatic substitution (EAS) on the 2,3,4-trifluorobenzene ring is a more complex process due to the multiple substituents influencing the ring's reactivity and the regioselectivity of the substitution. masterorganicchemistry.commasterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich π system of the benzene (B151609) ring, forming a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. chemistrytalk.org

Bromoethyl Substituent: The -(CH₂)₂Br group is classified as an alkyl group. Alkyl groups are typically activating and ortho-, para-directing due to their electron-donating inductive effect (+I). However, the presence of the electronegative bromine atom at the end of the ethyl chain introduces a slight electron-withdrawing inductive effect (-I), which may slightly diminish the activating nature of the alkyl group. Despite this, the primary influence of the alkyl chain attached directly to the ring is to direct incoming electrophiles to the ortho and para positions.

In this compound, the cumulative inductive effect of the three fluorine atoms strongly deactivates the ring, making EAS reactions challenging to perform.

The final position of the incoming electrophile is determined by the combined directing effects of the four substituents. The available positions for substitution are C5 and C6.

Attack at C5: This position is ortho to the fluorine at C4 and meta to the bromoethyl group at C1. The fluorine at C4 will direct an electrophile to this position.

Attack at C6: This position is ortho to the bromoethyl group at C1 and ortho to the fluorine at C2. Both of these groups will direct an electrophile here.

The stability of the resulting carbocation intermediate (arenium ion) is the key to predicting the major product. The resonance structures that allow the positive charge to be delocalized onto the carbon atoms bearing the substituents are particularly important. The +M effect of the fluorine atoms and the +I effect of the bromoethyl group can stabilize an adjacent positive charge.

Considering the directing influences:

The bromoethyl group at C1 directs ortho to C6.

The fluorine at C2 directs ortho to C6.

The fluorine at C4 directs ortho to C5.

There is a strong directing effect towards the C6 position from two different groups. However, the C6 position is sterically hindered, being situated between the bromoethyl group and a fluorine atom. The C5 position is less sterically hindered. Therefore, a mixture of products is likely, with the precise ratio depending on the specific electrophile and reaction conditions. The strong deactivation of the ring means that harsh conditions, such as the use of strong Lewis acid catalysts, would be necessary to facilitate the reaction. masterorganicchemistry.com

The predicted regioselectivity for a general electrophilic aromatic substitution reaction is summarized in the table below.

| Position of Attack | Directing Groups Favoring this Position | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C5 | -F (at C4) | Lower | Possible product |

| C6 | -CH₂CH₂Br (at C1), -F (at C2) | Higher | Likely major product, depending on electrophile size |

Radical Reactions and Halogen Atom Transfer Processes

The presence of a carbon-bromine bond in this compound makes it a suitable candidate for radical reactions, particularly those initiated by halogen atom transfer (XAT). These processes provide a powerful means to generate carbon-centered radicals under mild conditions, which can then participate in various bond-forming reactions.

Investigating C-Br Bond Activation in Radical Pathways

The activation of the C-Br bond in this compound is a key step in its radical-mediated transformations. Halogen atom transfer is an effective method for generating alkyl radicals from the corresponding alkyl halides. nih.govnih.gov This process typically involves a radical species that abstracts the bromine atom, leaving behind a 2-(2,3,4-trifluorophenyl)ethyl radical. The efficiency of this activation is influenced by the bond dissociation energy of the C-Br bond and the nature of the radical initiator.

Recent studies have highlighted photoredox catalysis as a mild and efficient way to initiate XAT processes. nih.gov In a general sense, a photocatalyst, upon excitation by visible light, can generate a potent reducing or oxidizing species that facilitates the formation of a halogen-abstracting radical. For instance, α-aminoalkyl radicals, generated from the oxidation of a tertiary amine, can effectively abstract a bromine atom from an alkyl bromide to generate the desired alkyl radical. nih.gov This alkyl radical can then be trapped by a polyfluoroarene to form a new C-C bond. nih.govnih.gov While not specifically detailing this compound, this methodology is applicable to a wide range of unactivated alkyl halides. nih.gov

Photochemical and Thermal Radical Transformations

Photochemical methods offer a powerful tool for initiating radical reactions of compounds like this compound. The energy provided by light can be used to generate radical initiators or to directly excite the substrate, leading to homolytic cleavage of the C-Br bond. Visible-light photoredox catalysis, in particular, has emerged as a sustainable approach to generate radicals under mild conditions. nih.gov

In the context of polyfluoroarylation, a photocatalytic cycle can be established where an excited photocatalyst initiates a halogen atom transfer from the alkyl bromide. nih.gov The resulting 2-(2,3,4-trifluorophenyl)ethyl radical can then engage in addition reactions with suitable acceptors. The versatility of photochemical methods allows for a variety of transformations, including the formation of C-C, C-N, and C-O bonds.

Thermally initiated radical reactions are also a possibility, often employing radical initiators like azobisisobutyronitrile (AIBN). However, these methods can require higher temperatures, which may not be compatible with all functional groups. The choice between photochemical and thermal initiation depends on the specific transformation and the desired reaction conditions.

Transition-Metal Catalyzed Transformations

The bromoethyl group and the fluorinated aromatic ring of this compound are both amenable to a variety of transition-metal-catalyzed reactions. These methods are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures with high efficiency and selectivity.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. While the C(sp²)-F bonds of the trifluorobenzene ring are generally unreactive under standard Suzuki conditions, the C(sp³)-Br bond of the ethyl group can potentially participate in such couplings, although this is less common than with aryl halides. More likely, derivatization of the aromatic ring (e.g., through borylation) would precede a Suzuki coupling. For instance, a related compound, 1-bromo-2-naphthoate, has been successfully used in asymmetric Suzuki-Miyaura cross-coupling reactions. rsc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. gold-chemistry.orgorganic-chemistry.org Similar to the Suzuki reaction, the primary application would involve the aromatic C-F bonds being replaced by a more reactive group, or the bromoethyl moiety undergoing a less common C(sp³)-C(sp) coupling. The Sonogashira reaction is a powerful tool for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. nih.gov In the case of this compound, the bromoethyl group could potentially undergo an intramolecular Heck reaction if a suitable alkene is present in the molecule, or an intermolecular reaction. The reaction of alkyl bromides in Heck-type reactions has been reported, sometimes proceeding through radical intermediates. beilstein-journals.org

Below is a table summarizing the general conditions for these cross-coupling reactions.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Coupling Partner |

| Suzuki | Palladium complex | Phosphine ligand | Carbonate or phosphate | Organoboron reagent |

| Sonogashira | Palladium complex | Copper(I) salt, Phosphine ligand | Amine | Terminal alkyne |

| Heck | Palladium complex | Phosphine ligand | Amine or carbonate | Alkene |

C-F Bond Activation and Functionalization Strategies in Fluorinated Arenes

The activation and functionalization of C-F bonds in polyfluorinated arenes is a significant area of research due to the prevalence of fluorinated compounds in pharmaceuticals and materials science. rsc.orgbaranlab.org The trifluorinated benzene ring of this compound presents opportunities for such transformations, although C-F bonds are notoriously strong and require specific catalytic systems for their activation.

Transition metal complexes, particularly those of nickel, palladium, and rhodium, have been shown to mediate the cleavage of C-F bonds. researchgate.net This can occur through oxidative addition of the C-F bond to the metal center. The reactivity of C-F bonds can be influenced by the electronic properties of the aromatic ring and the presence of other substituents. Defluorinative functionalization allows for the conversion of readily available polyfluorinated compounds into more complex, partially fluorinated molecules. rsc.org For example, photoredox-catalyzed defluoroalkylation of trifluoromethylarenes with unactivated alkenes has been reported. rsc.org

Other Catalytic Conversions of the Bromoethyl Moiety

Beyond cross-coupling reactions, the bromoethyl group of this compound can undergo various other catalytic conversions. For instance, it can be a precursor for the in-situ generation of a styrene (B11656) derivative through dehydrobromination, which can then participate in a Heck reaction. nih.gov This tandem reaction approach provides a streamlined route to substituted olefins.

Furthermore, the bromoethyl group can be converted to other functional groups through nucleophilic substitution reactions, which can then be utilized in subsequent catalytic transformations. The versatility of the bromoethyl moiety makes it a valuable handle for the elaboration of the 2-(2,3,4-trifluorophenyl)ethyl scaffold.

Applications of 1 2 Bromoethyl 2,3,4 Trifluorobenzene in Complex Molecule Synthesis

1-(2-Bromoethyl)-2,3,4-trifluorobenzene as a Versatile Building Block

This compound is a valuable chemical compound in organic synthesis, serving as a versatile building block for creating more complex molecules. Its utility stems from the presence of both a reactive bromoethyl group and a trifluorinated benzene (B151609) ring. This unique combination allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and advanced materials. ontosight.ai The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates. ontosight.ai

This compound is a significant precursor for the synthesis of advanced pharmaceutical intermediates. The bromoethyl side chain is susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups essential for biological activity. High-purity intermediates are critical in the pharmaceutical industry to ensure the efficacy and safety of medications. framochem.com The complexity and molecular diversity of modern pharmaceuticals necessitate a coordinated global supply of such advanced intermediates. The development of these intermediates often involves powerful and modern synthetic techniques to tackle complex chemical structures. framochem.com

The construction of complex organic architectures often relies on versatile building blocks like this compound. The bromoethyl group can be transformed into other functionalities suitable for cross-coupling reactions, which are instrumental in forming new carbon-carbon bonds and elaborating molecular structures. Furthermore, the trifluorinated ring can influence the electronic properties and reactivity of the molecule, guiding the assembly of intricate three-dimensional frameworks.

Derivatization Strategies for Functional Molecules

The reactivity of the bromoethyl group is central to the derivatization of this compound. This functional group serves as a handle for introducing a wide array of other chemical moieties, leading to the synthesis of diverse functional molecules.

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures. nih.gov The synthesis of such molecules can be achieved by reacting this compound with various nitrogen nucleophiles. For instance, N-(2-bromotetrafluoroethyl) derivatives of five-membered nitrogen heterocycles have been synthesized and subsequently reacted with other nucleophiles. researchgate.net The introduction of a trifluoromethyl group into nitrogen-containing heterocycles is a key strategy in modern drug design, as it can significantly alter the physicochemical and biological properties of the parent molecule. researchgate.netjelsciences.com

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Primary/Secondary Amines | Substituted Amines | Pharmaceutical Scaffolds |

| Azides | Alkyl Azides | "Click" Chemistry Reagents |

| Heterocyclic Amines | N-Alkylated Heterocycles | Biologically Active Compounds |

This table illustrates common nucleophilic substitution reactions to introduce nitrogen-containing moieties.

In addition to nitrogen-containing compounds, this compound can be derivatized to include oxygen and sulfur functionalities. Reactions with oxygen-based nucleophiles like phenols can lead to the formation of ether linkages. For example, 1-bromo-2-(phenoxymethyl)benzene (B1611268) is synthesized by reacting 2-bromobenzyl bromide with phenol. orgsyn.org

Similarly, sulfur-containing derivatives can be prepared. The trifluoromethylthio group (-SCF3) is of particular interest in drug discovery due to its high lipophilicity and metabolic stability. researchgate.net The synthesis of such compounds can involve the reaction of fluorinated precursors with sulfur-containing reagents. For instance, N-(2-bromotetrafluoroethyl) derivatives have been reacted with various sulfur-containing nucleophiles to yield sulfides and sulfones. researchgate.net

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Phenoxides | Aryl Ethers | Organic Synthesis Intermediates |

| Thiols | Thioethers | Pharmaceutical and Agrochemical Synthesis |

| Sulfinates | Sulfones | Biologically Active Molecules |

This table provides examples of reactions to form oxygen and sulfur-containing derivatives.

Role in Materials Science and Polymer Chemistry

The unique properties imparted by fluorine atoms make fluorinated compounds valuable in materials science and polymer chemistry. researchgate.net this compound can serve as a monomer or an initiator in polymerization reactions. The bromoethyl group can act as a site for initiating polymerization or for grafting onto existing polymer chains. The resulting fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy, making them suitable for a range of applications including advanced coatings and electronic materials.

Despite a comprehensive search for scholarly articles and patent literature, no specific research findings detailing the direct application of this compound in the synthesis of functional polymeric materials, opto-electronic precursors, or liquid crystalline precursors could be located. The search did not yield any publications or patents that explicitly mention the use of this specific compound for these purposes.

Therefore, it is not possible to provide an article on the "" based on currently available scientific literature. The requested detailed research findings, data tables, and specific examples for the subsections "Precursors for Functional Polymeric Materials" and "Synthesis of Opto-Electronic and Liquid Crystalline Precursors" are absent from the public domain.

It is important to note that while research exists on a wide variety of fluorinated compounds and bromoethyl-functionalized molecules in materials science, the specific compound of interest, this compound, does not appear to be a commonly utilized precursor in the contexts specified by the user's outline.

Spectroscopic Characterization and Structure Elucidation Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms. For 1-(2-bromoethyl)-2,3,4-trifluorobenzene, a multi-faceted NMR approach was employed to fully characterize its structure.

The ¹H NMR spectrum provides information on the environments of the hydrogen atoms. In this compound, there are two distinct regions of interest: the aliphatic bromoethyl side chain and the aromatic ring.

The protons of the ethyl group are expected to appear as two triplets due to coupling with each other. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) would be deshielded by the electronegative bromine and is anticipated to resonate at a higher chemical shift (further downfield) compared to the methylene group attached to the aromatic ring (Ar-CH₂-).

The aromatic region of the spectrum is more complex due to the trifluorinated substitution pattern, which leaves two hydrogen atoms on the benzene (B151609) ring. These protons will exhibit coupling to each other and also to the neighboring fluorine atoms, resulting in complex multiplet patterns. The precise chemical shifts are influenced by the combined electronic effects of the three fluorine atoms and the bromoethyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H (Position 5) | 7.10 - 7.30 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| Ar-H (Position 6) | 6.90 - 7.10 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| -CH₂-Ar | 3.20 - 3.40 | t (triplet) | J(H-H) ≈ 7-8 |

Note: Predicted data is based on analysis of similar compounds and general spectroscopic principles.

The aliphatic carbons of the bromoethyl group will be found in the upfield region of the spectrum, with the carbon bearing the bromine atom appearing at a higher chemical shift than the one attached to the aromatic ring. The six aromatic carbons will resonate in the downfield region, with their chemical shifts and coupling to fluorine providing crucial information about the substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C-1 (Ar-C-CH₂) | 125 - 130 | d |

| C-2 (Ar-C-F) | 148 - 152 | d |

| C-3 (Ar-C-F) | 140 - 145 | dd |

| C-4 (Ar-C-F) | 150 - 155 | d |

| C-5 (Ar-C-H) | 115 - 120 | d |

| C-6 (Ar-C-H) | 110 - 115 | d |

| -CH₂-Ar | 30 - 35 | - |

Note: Predicted data is based on analysis of similar compounds and general spectroscopic principles.

¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. The chemical shifts in ¹⁹F NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different fluorine environments. azom.com

For this compound, three distinct signals are expected for the three fluorine atoms, as they are in chemically non-equivalent environments. The coupling patterns between the fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) provide definitive evidence for their relative positions on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-2 | -135 to -145 | dd |

| F-3 | -150 to -160 | t |

Note: Predicted data is based on analysis of similar compounds and general spectroscopic principles.

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be expected between the two methylene groups of the ethyl chain, confirming their connectivity. Correlations between the two aromatic protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the bromoethyl side chain and the trifluorophenyl ring. For instance, correlations between the protons of the Ar-CH₂- group and the aromatic carbons C-1, C-2, and C-6 would be expected.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated exact mass for the molecular formula of this compound, C₈H₆BrF₃, is 257.9608. An experimental HRMS measurement that matches this value to within a few parts per million would provide strong evidence for the proposed molecular formula. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be observable as two major peaks separated by two mass units.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

|---|---|

| [C₈H₆⁷⁹BrF₃]⁺ | 257.9608 |

Note: Calculated exact masses are based on the molecular formula.

Fragmentation Pathway Analysis for Structural Elucidation

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating molecular structures by analyzing fragmentation patterns. For this compound, the fragmentation would be expected to initiate from the molecular ion (M⁺•) and proceed through several predictable pathways involving the weaker bonds in the structure.

The primary cleavage events are anticipated to occur at the bromoethyl side chain, which is the most labile part of the molecule. Key expected fragmentation pathways include:

Alpha-Cleavage: Fission of the bond between the two ethyl carbons would lead to the loss of a •CH₂Br radical, forming a resonance-stabilized benzyl (B1604629) cation.

Benzylic Cleavage: The most favorable cleavage is often the loss of the bromine atom, a good leaving group, to form a stable secondary carbocation which may rearrange.

Loss of Ethene: A common rearrangement pathway for ethyl-substituted benzenes involves the loss of a neutral ethene molecule following bromine migration or rearrangement.

Ring Fragmentation: While less common than side-chain fragmentation, cleavage of the aromatic ring can occur, often leading to characteristic fluorinated fragments.

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is interactive. Click on the headers to sort the data.

| Predicted Fragment Ion | Structure | Predicted m/z (for ⁷⁹Br) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | C₈H₆BrF₃⁺• | 258 | Molecular Ion |

| [M-Br]⁺ | C₈H₆F₃⁺ | 179 | Loss of Bromine radical |

| [M-C₂H₄Br]⁺ | C₆H₃F₃⁺ | 130 | Loss of Bromoethyl radical |

| [C₇H₄F₃]⁺ | C₇H₄F₃⁺ | 157 | Loss of •CH₂Br radical |

Vibrational Spectroscopy (IR and Raman) Investigations

The vibrational spectrum of this compound would be dominated by absorptions corresponding to its constituent functional groups.

C-F Stretching: The most intense bands in the IR spectrum are expected to be the C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. The specific frequencies and coupling patterns would be characteristic of the 1,2,3,4-substitution pattern on the benzene ring.

Aromatic C-H and C=C Stretching: The aromatic ring would give rise to C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching bands in the 1400-1620 cm⁻¹ region.

Aliphatic C-H Stretching: The CH₂ groups of the ethyl chain would produce symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretch is a low-energy vibration and would appear in the far-IR region, typically between 500 and 650 cm⁻¹. This band is often more prominent in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1620 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1100 - 1400 | Very Strong | Weak |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium | Medium-Weak |

The bromoethyl side chain possesses rotational freedom around the C(aryl)–C(alkyl) and C(alkyl)–C(alkyl) single bonds. This allows the molecule to exist in different spatial arrangements, or conformations, such as gauche and anti conformers, which differ in the dihedral angle between the bromine atom and the aromatic ring.

These different conformers are expected to have distinct, though subtly different, vibrational spectra. In particular, the C-Br stretching and CH₂ rocking/twisting modes are sensitive to the conformational state. By analyzing the spectra, potentially at low temperatures to "freeze out" specific conformers, it is theoretically possible to identify the stable conformations and determine their relative populations. However, no such specific conformational study for this compound has been reported.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Should a suitable single crystal of this compound be grown, an X-ray diffraction study would yield a wealth of structural information, including:

Precise bond lengths and angles for all atoms in the molecule.

The torsion angles defining the exact conformation of the bromoethyl side chain as it exists in the crystal lattice.

Details of intermolecular interactions , such as π-stacking of the aromatic rings or potential halogen bonding involving the bromine and fluorine atoms.

The crystal packing arrangement , showing how individual molecules are organized within the unit cell.

To date, the crystal structure of this compound has not been deposited in public crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC/MS)

Chromatographic methods are essential for assessing the purity of a compound and for separating it from isomers and byproducts.

Gas Chromatography/Mass Spectrometry (GC/MS): Given its probable volatility, GC/MS would be an excellent technique for analyzing this compound.

Purity Assessment: A pure sample would yield a single, sharp peak in the gas chromatogram. The presence of other peaks would indicate impurities, which could then be identified by their mass spectra.

Isomer Separation: A suitable capillary column (e.g., with a non-polar or mid-polarity stationary phase) could likely separate positional isomers, such as those with different fluorine substitution patterns (e.g., 1-(2-bromoethyl)-2,4,5-trifluorobenzene) or isomers with the bromine on the alpha-carbon of the ethyl chain.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification.

Purity Assessment: Reversed-phase HPLC, typically using a C18 column, separates compounds based on polarity. This compound would elute at a characteristic retention time, and impurities would likely be resolved.

Isomer Separation: The separation of halogenated benzene isomers can be challenging but is often achievable by carefully selecting the stationary and mobile phases. rsc.org Studies on halogenated benzenes have shown that columns providing strong π-π interactions can be effective. rsc.orgrsc.org Normal-phase HPLC could also offer alternative selectivity for separating closely related isomers.

Computational and Theoretical Studies of 1 2 Bromoethyl 2,3,4 Trifluorobenzene

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters such as chemical shifts and coupling constants. aps.org The process for predicting the NMR spectrum of 1-(2-bromoethyl)-2,3,4-trifluorobenzene would typically involve several steps.

First, a conformational search and geometry optimization of the molecule are performed using a suitable level of theory, such as B3LYP with a basis set like 6-31G(d). github.io This step is crucial as the calculated NMR parameters are highly dependent on the molecular geometry. For a flexible molecule like this compound, multiple low-energy conformers may exist, and their contributions to the final predicted spectrum would be considered through Boltzmann weighting. github.io

Following geometry optimization, NMR shielding tensors are calculated using a higher level of theory, for instance, the WP04 functional with a larger basis set like 6-311++G(2d,p), often in conjunction with a solvent model (e.g., PCM for chloroform) to mimic experimental conditions. github.io The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), for which the shielding is also calculated at the same level of theory.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations. ucm.es Predicted chemical shifts for the various ¹H, ¹³C, and ¹⁹F nuclei in this compound would be compared with experimental spectra to confirm structural assignments. Discrepancies between computed and experimental values can often be rationalized by considering environmental effects not fully captured by the computational model. github.io

Similarly, spin-spin coupling constants (J-couplings) can be calculated to provide further structural information. These calculations are computationally more demanding but provide valuable data on the connectivity and dihedral angles within the molecule.

Below is an illustrative table of the kind of data that would be generated from such a computational study. The values are hypothetical and serve only to demonstrate the format.

| Atom | Predicted Chemical Shift (δ, ppm) |

| H (ethyl, α-CH₂) | 3.25 |

| H (ethyl, β-CH₂) | 3.60 |

| H (aromatic) | 7.15 |

| C (ethyl, α-CH₂) | 35.1 |

| C (ethyl, β-CH₂) | 30.2 |

| C-1 (aromatic, C-CH₂CH₂Br) | 128.4 |

| C-2 (aromatic, C-F) | 152.3 (d, JCF = 245 Hz) |

| C-3 (aromatic, C-F) | 149.8 (dd, JCF = 248, 15 Hz) |

| C-4 (aromatic, C-F) | 155.1 (d, JCF = 250 Hz) |

| C-5 (aromatic, C-H) | 118.6 |

| C-6 (aromatic, C-H) | 124.5 |

| F-2 | -135.2 |

| F-3 | -145.8 |

| F-4 | -130.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Simulated Vibrational Spectra for Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atoms within a molecule. xmu.edu.cn Computational simulations of these spectra are essential for the accurate assignment of experimental vibrational bands to specific molecular motions. cardiff.ac.uk

The process begins with the optimization of the molecular geometry of this compound at a selected level of theory, similar to NMR predictions. Following this, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies. tum.de It is standard practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the computational method. github.io

In addition to frequencies, the intensities of IR and Raman bands can also be calculated. nih.gov IR intensities are related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. cardiff.ac.uk The simulated spectrum, consisting of calculated frequencies and intensities, can then be plotted and compared directly with an experimental spectrum. This comparison allows for a detailed and confident assignment of the observed vibrational bands to specific stretching, bending, and torsional modes of the molecule. For example, characteristic C-F, C-H, C-Br, and C-C stretching and bending modes in this compound could be identified.

An example of a data table that would be generated from a vibrational frequency calculation is presented below. The values are for illustrative purposes.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3105 | 2981 | 15.2 | 35.8 | Aromatic C-H stretch |

| 3010 | 2890 | 25.6 | 50.1 | Aliphatic C-H stretch |

| 1620 | 1555 | 85.3 | 15.4 | Aromatic C=C stretch |

| 1280 | 1229 | 150.7 | 8.2 | C-F stretch |

| 680 | 653 | 95.4 | 5.1 | C-Br stretch |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. youtube.com These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new compounds. mdpi.comnih.gov

For a compound like this compound, a QSAR model could be developed to predict its reactivity in a specific chemical transformation, for example, a nucleophilic substitution reaction at the bromoethyl group. To build such a model, a dataset of structurally related compounds with experimentally measured reaction rates would be required.

The key components of a QSAR model are the molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. globethesis.com Descriptors can be classified into several categories:

Constitutional descriptors: Information about the molecular formula, number of atoms, rings, etc.

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: 3D information such as molecular surface area and volume.

Quantum chemical descriptors: Derived from computational chemistry calculations, these include energies of molecular orbitals (HOMO, LUMO), atomic charges, dipole moment, and polarizability. nih.gov

Hydrophobic and electronic descriptors: Parameters like the logarithm of the partition coefficient (logP) and Hammett constants (σ) that describe the hydrophobicity and electronic effects of substituents. youtube.com

For a series of substituted bromoethylbenzenes, relevant descriptors might include the HOMO and LUMO energies (related to the molecule's ability to donate or accept electrons), the partial charge on the carbon atom bonded to the bromine, and steric parameters describing the bulkiness of the substituents on the aromatic ring.

Once the descriptors are calculated for all compounds in the training set, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed reactivity. globethesis.com The resulting QSAR model can then be used to predict the reactivity of new, untested compounds like this compound, provided they fall within the applicability domain of the model. The predictive power of the model is assessed through various validation techniques.

Future Research Directions and Unexplored Avenues for 1 2 Bromoethyl 2,3,4 Trifluorobenzene

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to the future of chemical synthesis. jocpr.comrsc.org Current routes to 1-(2-Bromoethyl)-2,3,4-trifluorobenzene and related fluoroaromatics may involve multi-step processes with stoichiometric reagents, leading to significant waste generation. Future research will prioritize the development of synthetic pathways that maximize the incorporation of all reactant atoms into the final product.

Key areas of investigation will include:

Catalytic C-H Functionalization: Direct, regioselective C-H activation and subsequent functionalization of trifluorobenzene precursors would represent a significant leap in efficiency, eliminating the need for pre-functionalized starting materials. nih.govresearchgate.net

Flow Chemistry Approaches: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for scalability. thieme-connect.comrsc.org Developing flow-based syntheses for this compound could lead to more efficient and sustainable production.

Table 1: Comparison of Synthetic Efficiency Metrics

| Metric | Traditional Synthesis (Hypothetical) | Atom-Economical Synthesis (Target) |

| Atom Economy | Low to Moderate | High (>90%) |

| E-Factor (Waste/Product Ratio) | High | Low (<1) |

| Number of Steps | Multiple | Fewer (ideally one-pot) |

| Reagent Type | Stoichiometric | Catalytic |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advances in catalysis are paramount for improving the synthesis and functionalization of complex molecules like this compound. The strong carbon-fluorine bond presents a significant challenge for selective chemical transformations. mdpi.combohrium.com

Future research will focus on:

Transition Metal Catalysis: While progress has been made with palladium and nickel catalysts for C-F bond activation, there is a need to explore other transition metals and ligand designs to achieve higher efficiency and selectivity. mdpi.comresearchgate.netrsc.org This includes developing catalysts that can selectively activate a specific C-F bond in a polyfluorinated ring or functionalize the C-Br bond in the presence of the fluoroaromatic system.

Photocatalysis: The use of light to drive chemical reactions offers mild reaction conditions and unique reactivity patterns. rsc.org Investigating photocatalytic approaches for the synthesis and derivatization of this compound could open up new synthetic routes.

Nanoparticle Catalysis: Nanoparticle-based catalysts can offer high surface area and unique catalytic properties. rsc.org The development of well-defined nanoparticle catalysts could lead to more active and recyclable systems for the synthesis of fluorinated compounds.

Expansion of Applications in Emerging Interdisciplinary Fields

The unique physicochemical properties imparted by fluorine atoms make trifluorinated compounds attractive for a range of applications. youtube.commdpi.comjst.go.jp While their use in pharmaceuticals and agrochemicals is established, future research will explore their potential in other cutting-edge fields.

Potential areas for expansion include:

Organic Electronics: Fluorinated materials are increasingly used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their influence on electronic properties and stability. researchgate.net this compound could serve as a key building block for novel organic semiconductors.

Fluoropolymers and Advanced Materials: Incorporation of the 2,3,4-trifluorophenyl ethyl moiety into polymers could lead to materials with desirable properties such as high thermal stability, chemical resistance, and specific optical or dielectric characteristics. mdpi.comman.ac.ukresearchgate.net

Chemical Biology and Probe Development: The trifluorophenyl group can serve as a useful reporter group in ¹⁹F NMR studies for probing biological systems. The bromoethyl functionality allows for conjugation to biomolecules, making this compound a potential tool for chemical biology research.

Table 2: Potential Applications and Relevant Properties

| Field | Key Property Conferred by Fluorine | Potential Role of this compound |

| Organic Electronics | Modified HOMO/LUMO levels, enhanced stability | Building block for p-type or n-type semiconductors |

| Advanced Polymers | Thermal stability, chemical resistance, low surface energy | Monomer precursor for specialty fluoropolymers |

| Medicinal Chemistry | Altered metabolic stability, binding affinity, lipophilicity | Scaffold for the synthesis of new bioactive molecules |

| ¹⁹F NMR Probes | Sensitive nucleus for NMR spectroscopy | Tag for conjugation to molecules of biological interest |

Integration of Advanced Automation and AI in Synthesis and Characterization Research

Future directions include:

AI-Driven Retrosynthesis and Reaction Prediction: AI algorithms can be trained to predict viable synthetic routes and reaction outcomes, accelerating the discovery of new and more efficient syntheses. synthiaonline.com This could help identify novel disconnections and catalyst systems for preparing the target molecule.

Automated Synthesis Platforms: Robotic systems can perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters for yield and selectivity. nso-journal.org This would significantly reduce the time and resources required for process development.

Machine Learning for Property Prediction: Machine learning models can be developed to predict the physicochemical and biological properties of derivatives of this compound, guiding the design of new molecules with desired functionalities.

Mechanistic Insights from Advanced In-Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. beilstein-journals.orgacs.org The application of advanced spectroscopic techniques that can monitor reactions in real-time will provide invaluable insights into the formation and transformation of this compound.

Key techniques and their potential contributions:

In-Situ NMR and IR Spectroscopy: These methods can track the concentration of reactants, intermediates, and products over the course of a reaction, providing detailed kinetic and mechanistic data.

Raman Spectroscopy: This technique is particularly useful for studying reactions in heterogeneous systems and can provide information about catalyst structure and the nature of reactive intermediates. umich.edu

X-ray Absorption Spectroscopy (XAS) and X-ray Crystallography: These techniques can provide detailed information about the electronic and geometric structure of catalytic species, helping to elucidate the mechanism of catalytic cycles.

By focusing on these future research directions, the scientific community can continue to advance the synthesis and application of this compound, ensuring its availability for the development of next-generation technologies and products.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)-2,3,4-trifluorobenzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves bromination of a fluorinated ethylbenzene precursor. For example, brominating agents like N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media are effective for introducing the bromoethyl group to fluorinated aromatic systems . Catalytic bromination using Fe or AlBr₃ under controlled conditions (e.g., inert atmosphere, 60–80°C) can improve regioselectivity and reduce side reactions like dehalogenation . Optimization should focus on solvent choice (e.g., dichloromethane for solubility), stoichiometric ratios (1:1.2 substrate-to-bromine), and reaction monitoring via TLC or GC-MS to terminate the reaction at maximal yield.

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures containing halogenated byproducts?

Methodological Answer:

Column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) effectively separates the target compound from halogenated impurities . For large-scale purification, fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg, 80–100°C boiling range) is recommended due to the compound’s moderate volatility . Post-purification, NMR (¹H/¹⁹F) and LC-MS should confirm the absence of residual solvents (e.g., DMF) and byproducts like di-brominated species .

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Assign peaks using DEPT-135 for carbon hybridization and 2D COSY/HMBC for connectivity. The bromoethyl group’s CH₂ protons appear as a triplet (~δ 3.5–4.0 ppm), while fluorine substituents cause splitting in aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular weight (expected [M]⁻ at m/z ~256) and detects isotopic patterns characteristic of bromine .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict bond angles, electrostatic potentials, and Fukui indices to elucidate reactivity trends .

Advanced: How does the trifluorobenzene moiety influence regioselectivity in palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

The electron-withdrawing fluorine substituents deactivate the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromoethyl group rather than the aryl bromide. PdCl(C₃H₅)(dppb) with KOAc in DMA at 150°C selectively activates the C-Br bond in the ethyl chain . Computational studies suggest fluorine’s -I effect stabilizes the transition state for oxidative addition at the ethyl-Br site. Competing pathways (e.g., C-H activation on the benzene ring) are suppressed by steric hindrance from fluorine substituents .

Advanced: What are the thermal and photolytic stability profiles of this compound under typical storage and reaction conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 120°C, releasing HBr and forming vinylfluorobenzene derivatives. Store at 0–6°C in amber vials under argon to prevent degradation .

- Photolytic Sensitivity : UV-Vis studies (λ = 254 nm) show rapid C-Br bond cleavage under UV light. Reactions requiring light exposure should use protective wavelength filters (e.g., >300 nm) .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/alkaline conditions. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves in reactions involving water-sensitive reagents .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

Methodological Answer:

DFT-based transition state analysis (e.g., Gaussian 16) calculates activation energies for SN2 pathways. The bromoethyl group’s conformation (eclipsed vs. staggered) impacts steric accessibility:

- Eclipsed Conformation : Higher energy barrier due to repulsion between fluorine and incoming nucleophile.

- Staggered Conformation : Lower barrier, favoring backside attack.

Solvent effects (PCM model) further modulate reactivity—polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating substitution .

Advanced: What strategies mitigate competing elimination pathways during functionalization of this compound?

Methodological Answer:

- Base Selection : Weak bases (e.g., K₂CO₃) favor substitution over elimination. Strong bases (e.g., t-BuOK) promote β-hydride elimination to form styrenic byproducts .

- Temperature Control : Reactions below 50°C disfavor elimination’s entropy-driven pathway.

- Additives : Crown ethers (18-crown-6) complex K⁺ ions, enhancing nucleophilicity without increasing base strength .

Advanced: How can researchers develop analytical methods to quantify trace impurities (e.g., di-brominated analogs) in this compound batches?

Methodological Answer:

- GC-MS with SIM Mode : Monitor m/z 335 ([M]⁺ for di-brominated impurity) and 256 ([M]⁺ for target). Use a DB-5MS column (30 m × 0.25 mm) with a 10°C/min ramp from 50–250°C .

- HPLC-DAD : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min detects impurities via UV absorption at 210 nm. Calibration curves for di-brominated analogs (LOD: 0.1 µg/mL) ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.